An In-depth Technical Guide to 3-Isopropoxy-2,4,6-trifluorophenylboronic acid: Physicochemical Properties and Synthetic Applications
An In-depth Technical Guide to 3-Isopropoxy-2,4,6-trifluorophenylboronic acid: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract: 3-Isopropoxy-2,4,6-trifluorophenylboronic acid is a fluorinated arylboronic acid derivative with significant potential in organic synthesis and medicinal chemistry. The presence of trifluoro- and isopropoxy- substituents on the phenyl ring imparts unique electronic and steric properties, making it a valuable building block for the synthesis of complex molecules, particularly in the context of drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties of 3-Isopropoxy-2,4,6-trifluorophenylboronic acid, detailed analytical methodologies for its characterization, and a thorough discussion of its key applications in cross-coupling reactions.
Introduction: The Significance of Fluorinated Boronic Acids in Modern Chemistry
Fluorinated organic compounds have garnered immense interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Arylboronic acids are indispensable reagents in synthetic organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The convergence of these two fields in the form of fluorinated arylboronic acids has provided chemists with a powerful toolkit for the construction of novel molecular architectures. 3-Isopropoxy-2,4,6-trifluorophenylboronic acid emerges as a particularly interesting building block, combining the electronic effects of three fluorine atoms with the steric and electronic influence of an isopropoxy group. This guide aims to be a definitive resource on its properties and applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for ensuring safe handling. The key properties of 3-Isopropoxy-2,4,6-trifluorophenylboronic acid are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₀BF₃O₃ | [1][2] |
| Molecular Weight | 233.98 g/mol | [1][3] |
| CAS Number | 871125-73-4 | [1][2][4] |
| Appearance | Solid | [3] |
| Melting Point | 103-107 °C | [3] |
| Boiling Point | Not available (likely decomposes) | |
| Solubility | Expected to be soluble in polar organic solvents such as DMF, alcohols, and THF; insoluble in nonpolar solvents like hexane. | [5] |
| pKa | Not experimentally determined. The trifluoro substitution suggests it is a stronger Lewis acid than unsubstituted phenylboronic acid. | [6] |
InChI and SMILES Identifiers:
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InChI: 1S/C9H10BF3O3/c1-4(2)16-9-6(12)3-5(11)7(8(9)13)10(14)15/h3-4,14-15H,1-2H3[3]
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SMILES: CC(C)Oc1c(F)cc(F)c(B(O)O)c1F[3]
Analytical Characterization: A Multi-technique Approach
The purity and structural integrity of 3-Isopropoxy-2,4,6-trifluorophenylboronic acid are critical for its successful application. A combination of spectroscopic and chromatographic techniques is essential for its comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 3-Isopropoxy-2,4,6-trifluorophenylboronic acid, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR would provide a complete picture.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the isopropoxy group (a septet for the CH proton and a doublet for the two CH₃ groups) and a signal for the aromatic proton. The chemical shift and multiplicity of the aromatic proton will be influenced by the surrounding fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will display signals for the isopropoxy carbons and the aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling. The carbon atom attached to the boron atom is often difficult to observe due to quadrupolar relaxation.[3]
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¹⁹F NMR: The fluorine NMR spectrum is crucial for confirming the substitution pattern on the aromatic ring. Three distinct signals are expected, and their chemical shifts and coupling constants (F-F and F-H) will be diagnostic.
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¹¹B NMR: The boron NMR spectrum will show a characteristic signal for the boronic acid group. The chemical shift can provide information about the coordination state of the boron atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of 3-Isopropoxy-2,4,6-trifluorophenylboronic acid. A reversed-phase HPLC method, using a C18 column with a mobile phase gradient of water and acetonitrile or methanol containing a small amount of acid (e.g., formic acid or trifluoroacetic acid), would be a suitable starting point for analysis.
Synthetic Applications: A Gateway to Novel Molecules
The primary utility of 3-Isopropoxy-2,4,6-trifluorophenylboronic acid lies in its application in palladium- and copper-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds.[7][8] 3-Isopropoxy-2,4,6-trifluorophenylboronic acid can be coupled with a variety of aryl, heteroaryl, or vinyl halides or triflates to synthesize complex biaryl and related structures. The electron-withdrawing nature of the trifluorinated ring can influence the reaction kinetics and may require optimized catalytic systems.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Chan-Lam Cross-Coupling Reaction
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[9][10] This copper-catalyzed reaction allows for the coupling of 3-Isopropoxy-2,4,6-trifluorophenylboronic acid with amines, amides, alcohols, and phenols to generate the corresponding arylamines, arylamides, and aryl ethers. This reaction is particularly valuable in medicinal chemistry for the synthesis of lead compounds.
Diagram 2: Chan-Lam Coupling Workflow
Stability and Handling
3-Isopropoxy-2,4,6-trifluorophenylboronic acid is a solid that should be stored at -20°C to ensure its long-term stability.[1] Like many boronic acids, it may be susceptible to dehydration to form the corresponding boroxine trimer, especially upon prolonged storage at ambient temperature. It is also sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.
Safety Precautions
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
In case of contact:
-
Skin: Wash with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[11]
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Conclusion
3-Isopropoxy-2,4,6-trifluorophenylboronic acid is a valuable and versatile building block for organic synthesis. Its unique combination of electronic and steric properties makes it an attractive reagent for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, coupled with appropriate analytical characterization and careful handling, will enable researchers to fully exploit its synthetic potential. The applications in Suzuki-Miyaura and Chan-Lam couplings highlighted in this guide demonstrate its utility in forming critical C-C, C-N, and C-O bonds, paving the way for the discovery of novel compounds with enhanced properties.
References
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Adamczyk-Woźniak, A., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2007. [Link]
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Organic Chemistry Portal. Chan-Lam Coupling. [Link]
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Wikipedia. Chan–Lam coupling. [Link]
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The Royal Society of Chemistry. Supplementary Material. [Link]
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Beilstein Journal of Organic Chemistry. Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. [Link]
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Tatina, M. B., et al. (2019). Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. Beilstein Journal of Organic Chemistry, 15, 1275-1280. [Link]
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P&S Chemicals. Product information, 3-Isopropoxy-2,4,6-trifluorophenylboronic acid. [Link]
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Supporting Information for: Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]
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ResearchGate. Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
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ResearchGate. Scheme 77 Plausible mechanistic route for the Cham-Lam. [Link]
-
PubChem. 3-Fluorophenylboronic acid. [Link]
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